Ethyl 2-(trifluoroacetamido)prop-2-enoate
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Overview
Description
Ethyl 2-(trifluoroacetamido)prop-2-enoate is a chemical compound with the molecular formula C7H8F3NO3 and a molecular weight of 211.14 g/mol . It is also known by its IUPAC name, ethyl 2-(2,2,2-trifluoroacetamido)acrylate . This compound is characterized by the presence of a trifluoroacetamido group attached to a prop-2-enoate moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of ethyl 2-(trifluoroacetamido)prop-2-enoate typically involves the reaction of ethyl acrylate with trifluoroacetamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-(trifluoroacetamido)prop-2-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetamido group, leading to the formation of different derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(trifluoroacetamido)prop-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoroacetamido)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved in these interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(trifluoroacetamido)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-(chloroacetamido)prop-2-enoate: This compound has a chloroacetamido group instead of a trifluoroacetamido group, leading to different reactivity and applications.
Ethyl 2-(bromoacetamido)prop-2-enoate: The presence of a bromoacetamido group imparts unique properties and reactivity compared to the trifluoroacetamido derivative.
The uniqueness of this compound lies in its trifluoroacetamido group, which provides distinct electronic and steric effects, making it valuable in specific chemical and biological applications .
Properties
IUPAC Name |
ethyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h2-3H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIZSSHQEYCQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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